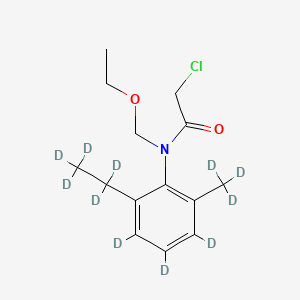
Acetochlor-d11
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytischer Standard
Acetochlor-d11 wird als analytischer Standard in der wissenschaftlichen Forschung verwendet . Es wird in verschiedenen analytischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie (GC) verwendet . Diese Verfahren werden verwendet, um jede Komponente in einem Gemisch zu trennen, zu identifizieren und zu quantifizieren .
Herbizidforschung
This compound ist eine isotopenmarkierte Version von Acetochlor, einem Herbizid der Chloroacetanilid-Klasse . Es wird in der Forschung verwendet, um die Wirkungen und Mechanismen von Acetochlor zu untersuchen, das die Elongase- und Geranylgeranylpyrophosphat (GGPP)-Cyclase-Enzyme hemmt .
Studien zu Umweltkontaminanten
This compound wird in Studien zu Umweltkontaminanten verwendet . Es ist laut der US-Umweltbehörde (EPA) auf der Liste der Kandidaten für Trinkwasserkontaminanten 3 (CCL 3) aufgeführt . Dies macht es relevant für die Forschung zu seinen Umweltauswirkungen, seinem Abbau und Sanierungsmethoden .
Proteomforschung
This compound wird in der Proteomforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen
Wirkmechanismus
Target of Action
Acetochlor-d11, a variant of Acetochlor, is a member of the class of herbicides known as chloroacetanilides . Its primary targets are the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes play a crucial role in the gibberellin pathway, which is essential for plant growth and development .
Mode of Action
This compound acts by inhibiting the activity of elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, leading to impaired growth and development of the plant . As a result, the plant’s ability to germinate and grow is severely affected, making this compound an effective pre-emergent herbicide .
Biochemical Pathways
Upon absorption by the plant, this compound is metabolized into various compounds . One of the key metabolic pathways involves the transformation of this compound into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is further transformed into 2-methyl-6-ethylaniline (MEA) . These transformations are facilitated by a consortium of bacteria, including Rhodococcus sp.T3‐1, Delftia sp.T3‐6, and Sphingobium sp.MEA3‐1 .
Pharmacokinetics
The pharmacokinetics of this compound, like its parent compound Acetochlor, involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Acetochlor is known to cause skin and respiratory irritation and can potentially trigger an allergic reaction .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth and development. By disrupting the gibberellin pathway, this compound prevents the germination and growth of plants, making it an effective herbicide . It’s important to note that acetochlor, the parent compound of this compound, has been classified as a probable human carcinogen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNQPKFIQCLBDU-RLYLBJGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675502 | |
| Record name | Acetochlor-d11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189897-44-6 | |
| Record name | Acetochlor-d11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189897-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)








![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
